molecular formula C8H6N2O B152831 Quinoxalin-6-ol CAS No. 7467-91-6

Quinoxalin-6-ol

Cat. No.: B152831
CAS No.: 7467-91-6
M. Wt: 146.15 g/mol
InChI Key: VEGOESHHZXUHMI-UHFFFAOYSA-N
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Description

Quinoxalin-6-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Mechanism of Action

Target of Action

Quinoxalin-6-ol is an antibacterial agent that has shown to be effective against gram-negative bacteria such as Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa . It also has antifungal activity against Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microorganisms.

Mode of Action

It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The interaction of this compound with its targets likely leads to changes in the microorganisms that result in their death or inhibition of growth.

Biochemical Pathways

Quinoxalines are known to be involved in various biological activities, and they have been used in the design and development of numerous bioactive molecules . Therefore, it is likely that this compound affects multiple biochemical pathways in its target microorganisms, leading to their death or growth inhibition.

Result of Action

The result of this compound’s action is the death or growth inhibition of its target microorganisms This makes it effective as an antibacterial and antifungal agent

Biochemical Analysis

Biochemical Properties

Quinoxalin-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities ascribed to many representatives of this class of compounds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are complex and depend on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific biological context . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ol can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group at the 6-position can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoxalin-6-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydroquinoxaline derivatives, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Quinoxalin-6-one.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Quinoxalin-6-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial, antiviral, and anticancer properties. It has shown potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer, bacterial infections, and viral infections. It has also been explored as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Used in the development of dyes, pigments, and materials with specific electronic and optical properties.

Comparison with Similar Compounds

    Quinoxaline: The parent compound with no hydroxyl group.

    Quinoxalin-2-ol: A hydroxyl group at the 2-position instead of the 6-position.

    Quinoxalin-6-one: An oxidized form of quinoxalin-6-ol with a carbonyl group at the 6-position.

This compound is unique due to the presence of the hydroxyl group at the 6-position, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

quinoxalin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPVXTQTNVVKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322168, DTXSID80901667
Record name quinoxalin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-91-6
Record name 6-Quinoxalinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400599
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Record name quinoxalin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinoxalinol
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Record name 6-Quinoxalinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What influences the tautomeric preference of Quinoxalin-6-ol derivatives?

A1: Research indicates that the enol-imine tautomer is favored in 5-chlorobenzo[f]this compound and its derivatives, both in solid state and solution. [] This preference is attributed to the enhanced aromatic character of the enol-imine form compared to the keto-amine tautomer. Density Functional Theory (DFT) calculations support this observation, suggesting that aromaticity plays a significant role in the tautomeric equilibrium of these compounds. Conversely, in analogous benzo[a]phenazin-5(7H)-ones, solvation effects appear to be the dominant factor determining relative tautomer stability. [] This highlights the complex interplay of structural features and environmental factors in dictating molecular properties.

Q2: Can you describe a practical application of this compound derivatives in synthetic chemistry?

A2: Solution-phase parallel synthesis has successfully utilized a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold to generate diverse libraries. [] This approach employed readily available starting materials like 1,5-difluoro-2,4-dinitrobenzene and commercially accessible building blocks. Such methodologies underscore the versatility of this compound derivatives as valuable scaffolds in medicinal chemistry for exploring novel chemical spaces and potentially uncovering new bioactive compounds.

Q3: Have any novel this compound derivatives been identified in biological systems?

A3: Research into anaerobic methane-oxidizing microbial consortia led to the discovery of a previously unknown thioquinoxalinol compound. [] This molecule features both a redox-active quinoxaline ring and a thiol group, suggesting potential involvement in electron transport processes within these microbial communities. Additionally, a sulfated derivative of this compound was identified, potentially enhancing its water solubility. These findings highlight the unexplored chemical diversity within microbial systems and the potential for discovering new bioactive molecules with unique structures and functions.

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